Benzaldoxime
Overview
Description
Benzaldehyde, oxime is a biochemical.
Mechanism of Action
. The primary targets of Benzaldoxime are not explicitly mentioned in the literature. .
Mode of Action
This compound undergoes a reaction known as the Beckmann rearrangement to form benzamide. This reaction is catalyzed by nickel salts or can be photocatalyzed by BODIPY . Its dehydration yields benzonitrile, and it can be hydrolyzed to regenerate benzaldehyde .
Biochemical Pathways
The beckmann rearrangement it undergoes to form benzamide suggests that it may influence pathways involving these compounds
Pharmacokinetics
It’s worth noting that oxime salts can be regarded as pro-drugs with better bioavailability than the parent oximes .
Result of Action
The transformation of this compound to benzamide and benzonitrile through the beckmann rearrangement and dehydration respectively, suggests that it may have effects on cellular processes involving these compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the reaction of this compound to form benzamide and benzonitrile can occur at room temperature .
Biochemical Analysis
Biochemical Properties
Benzaldehyde, oxime plays a significant role in biochemical reactions. It undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile . It can be hydrolyzed to regenerate benzaldehyde .
Molecular Mechanism
At the molecular level, Benzaldehyde, oxime exerts its effects through various interactions. It undergoes Beckmann rearrangement to form benzamide, a process catalyzed by nickel salts or photocatalyzed by BODIPY . This rearrangement involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .
Metabolic Pathways
Benzaldehyde, oxime is involved in the Beckmann rearrangement metabolic pathway . It interacts with nickel salts or BODIPY, which catalyze its rearrangement to form benzamide
Properties
IUPAC Name |
(NE)-N-benzylidenehydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWKXBJHBHYJBI-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061313, DTXSID801031545 | |
Record name | Benzaldehyde, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-Benzaldoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801031545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | Benzaldehyde oxime | |
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Vapor Pressure |
0.0041 [mmHg] | |
Record name | Benzaldehyde oxime | |
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CAS No. |
622-31-1, 932-90-1 | |
Record name | Benzaldoxime, (E)- | |
Source | ChemIDplus | |
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Record name | Benzaldehyde, oxime | |
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Record name | Benzaldehyde oxime | |
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Record name | Benzaldehyde, oxime | |
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Record name | Benzaldehyde, oxime | |
Source | EPA DSSTox | |
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Record name | (E)-Benzaldoxime | |
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URL | https://comptox.epa.gov/dashboard/DTXSID801031545 | |
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Record name | Benzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.056 | |
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Record name | Syn-benzaldehyde oxime | |
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Record name | BENZALDOXIME, (E)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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